molecular formula C13H17N3O2S B2555578 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1210491-56-7

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2555578
CAS RN: 1210491-56-7
M. Wt: 279.36
InChI Key: QTOXZKBOMKGWFN-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiophene ring, a dimethylamino group, and an oxazole ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and is known for its basicity and nucleophilicity. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

Thiophene rings can undergo electrophilic aromatic substitution reactions similar to benzene. The oxazole ring is aromatic and relatively stable but can participate in reactions at the carbon between the nitrogen and oxygen atoms . The dimethylamino group can act as a nucleophile in reactions .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicinal chemistry, given the presence of functional groups that are common in many biologically active compounds .

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-11(15-18-9)13(17)14-7-12(16(2)3)10-4-5-19-8-10/h4-6,8,12H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOXZKBOMKGWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

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